N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-13-3-4-16-17(10-13)24-12-23-16)21-9-1-2-15(11-21)25-14-5-7-19-8-6-14/h3-8,10,15H,1-2,9,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENXNVCYRPUJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridin-4-yloxy group: This involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group.
Coupling of the two fragments: The benzo[d][1,3]dioxole and pyridin-4-yloxy groups are coupled using a piperidine-1-carboxamide linker through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Amide Reactions
The piperidine-1-carboxamide moiety participates in reactions typical of amides:
-
Hydrolysis :
Amides can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. For this compound, hydrolysis would likely cleave the amide bond, releasing benzo[d] dioxol-5-ylamine and 3-(pyridin-4-yloxy)piperidine-1-carboxylic acid. -
Nucleophilic Acyl Substitution :
Amide bonds react with nucleophiles (e.g., alcohols, amines) to form substituted derivatives. For example, reaction with ethanol under catalytic conditions could yield an ethyl ester analog. -
Isotopic Exchange :
While not explicitly studied, amides are susceptible to isotopic exchange (e.g., deuterium substitution) under acidic conditions, as seen in similar benzo[d] dioxole derivatives .
Heterocyclic Reactions
The compound’s heterocyclic components (benzo[d] dioxole, pyridine, and piperidine) contribute to its reactivity:
Benzo[d] dioxole Ring
-
Ring-Opening :
The methylenedioxy group is prone to cleavage under acidic conditions (e.g., HCl), yielding catechol derivatives . -
Electrophilic Substitution :
The aromatic ring may undergo electrophilic substitution at positions para or meta to the oxygen atoms, depending on directing effects.
Pyridine Ring
-
Electrophilic Substitution :
The pyridin-4-yloxy group’s electron-deficient nitrogen directs electrophilic substitution to the 3- and 5-positions. -
Nucleophilic Aromatic Substitution :
Possible under strongly basic or nucleophilic conditions, though less likely without electron-withdrawing groups.
Piperidine Ring
-
Ring-Opening :
Piperidine rings can open under extreme acidic or basic conditions, yielding amines or ketones depending on the reagent. -
Quaternization :
Reaction with alkylating agents (e.g., methyl iodide) could form quaternary ammonium salts.
Structural Stability and Reaction Factors
-
Molecular Weight : 342.35 g/mol.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) or polar protic solvents (e.g., water) may influence reaction rates by stabilizing transition states .
-
Temperature and Catalysts : Reaction conditions (e.g., elevated temperatures, acidic/basic catalysts) critically affect outcomes, such as controlling hydrolysis or substitution pathways .
Pharmacological Implications
The compound’s reactivity may influence its metabolic fate and drug interactions:
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Cytochrome P450 Interactions : Structural features (e.g., benzo[d] dioxole) could lead to bioactivation or inhibition of enzymes like CYP2D6, affecting pharmacokinetics .
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Stability in Biological Systems : Amide bonds and heterocyclic rings may undergo hydrolysis or metabolic cleavage, impacting bioavailability and efficacy .
Reaction Mechanisms
While explicit mechanisms are not detailed in available sources, general principles apply:
Scientific Research Applications
Chemistry
In organic synthesis, N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide serves as a valuable building block for the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition: Studies suggest it may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Binding: It has been shown to interact with various receptors, potentially modulating their activity.
Medicine
This compound is being explored for therapeutic applications:
- Anti-inflammatory Properties: Research indicates potential efficacy in reducing inflammation.
- Anticancer Activity: In vitro studies have demonstrated significant cytotoxicity against cancer cell lines.
Case Study: Anticancer Activity
Recent studies have reported IC50 values for this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.8 |
| MDA-MB-231 | 1.0 |
| HCT-15 | 1.5 |
| A549 | 2.0 |
These results indicate a potent effect on cell viability, particularly in breast and colon cancer models .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure makes it suitable for creating advanced materials used in electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural motifs with several derivatives reported in the literature:
Key Observations :
Comparison :
- The target compound likely employs similar coupling strategies (e.g., HATU/DIPEA for amide bond formation) as seen in compound 7b and 28 .
- Lower yields in penta-2,4-dienamides (e.g., D14: 13.7% ) suggest challenges in stabilizing conjugated systems, whereas piperidine carboxamides achieve higher yields (e.g., 84% for 28 ).
Physicochemical Properties
Melting points, solubility, and spectral data vary with substituents:
Insights :
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (referred to as BDP) is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
BDP features a unique combination of aromatic and heterocyclic structures, which contribute to its biological activity. The compound includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing the pharmacological properties of compounds.
- Pyridine ring : Often involved in interactions with biological targets.
- Piperidine structure : Commonly associated with various neurotransmitter receptors.
The biological activity of BDP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate their activity, leading to alterations in biochemical pathways. Key mechanisms include:
- Enzyme inhibition : BDP has shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor modulation : It may act as a positive allosteric modulator for certain receptors, enhancing their activity.
In Vitro Studies
Research has demonstrated that BDP and its derivatives exhibit various biological activities:
- Antidiabetic Activity : A study evaluated the effects of benzodioxol derivatives on α-amylase inhibition. BDP showed significant inhibitory potential (IC50 values around 0.68 µM), suggesting its role in managing diabetes by regulating carbohydrate metabolism .
- Anticancer Properties : In vitro assays revealed that BDP derivatives had notable cytotoxic effects against several cancer cell lines, with IC50 values ranging from 26 to 65 µM. These findings indicate the potential of BDP as a candidate for cancer therapy .
- Endurance Enhancement : Another study reported that a related compound (1-BCP) increased swimming endurance in mice, suggesting that BDP might enhance physical performance by improving energy metabolism and reducing fatigue .
In Vivo Studies
In vivo experiments further support the therapeutic potential of BDP:
- Diabetes Model : In streptozotocin-induced diabetic mice, administration of BDP significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, highlighting its antidiabetic effects .
Data Table Summary
Case Studies
-
Case Study on Antidiabetic Effects :
- In a controlled study, mice treated with BDP showed a marked decrease in blood glucose levels after five doses compared to the control group, indicating significant antidiabetic properties.
-
Case Study on Anticancer Efficacy :
- A series of experiments demonstrated that BDP derivatives effectively inhibited cancer cell proliferation while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, and how is structural purity confirmed?
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxol-5-amine derivatives with activated pyridinyl-piperidine intermediates. Key steps include:
- Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling between aryl halides and heterocyclic amines .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate intermediates .
- Characterization : ¹H/¹³C NMR for verifying substituent positions and mass spectrometry (HRMS) for molecular weight confirmation. For example, pyridine derivatives in analogous compounds were validated with δ 7.2–8.1 ppm (aromatic protons) and δ 150–160 ppm (carbonyl carbons) in NMR spectra .
Table 1: Key Analytical Parameters
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm aromatic/heterocyclic protons | δ 6.8–7.5 ppm (benzo[d][1,3]dioxole) |
| HRMS | Verify molecular formula | m/z 425.1874 [M+H]⁺ (calculated) |
Q. What methodologies are recommended for assessing the compound’s solubility and stability in biological assays?
- Solubility : Use shake-flask method with HPLC quantification in buffers (e.g., PBS at pH 7.4) or DMSO for stock solutions .
- Stability : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes) and monitor degradation via LC-MS over 24–72 hours. For related piperidine carboxamides, metabolic stability was enhanced by fluorination or methoxy substitutions .
Advanced Research Questions
Q. How can structural modifications enhance target binding affinity while minimizing off-target interactions?
- Rational Design : Replace the pyridin-4-yloxy group with bioisosteres (e.g., pyrimidine) to improve hydrogen bonding with residues like Asp154 in target receptors. Evidence from uPAR-targeted analogs shows that substituent bulkiness (e.g., isopropyl groups) reduces steric clashes .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding poses. For example, the CGRP receptor antagonist HTL22562 achieved 1.6 Å resolution in X-ray co-crystallography, guiding piperidine ring optimization .
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect | Reference |
|---|---|---|
| Pyridinyl → Pyrimidinyl | Increased H-bonding | |
| Methoxy substitution | Improved metabolic stability |
Q. How can contradictory in vitro/in vivo efficacy data be resolved?
- Mechanistic Profiling : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific uptake differences. For example, fluorinated analogs showed hepatocyte-selective accumulation due to OATP transporters .
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies). Piperidine carboxamides with low logP (<3) exhibited reduced hepatotoxicity despite high receptor coverage .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst Screening : Test Pd/XPhos systems for coupling efficiency; yields >80% were achieved for pyridine-ether analogs under inert atmospheres .
- Solvent Optimization : Replace DMSO with acetonitrile/water mixtures to suppress side reactions (e.g., oxidation of benzo[d][1,3]dioxole) .
Table 3: Reaction Optimization Parameters
| Condition | Impact | Example |
|---|---|---|
| Pd(OAc)₂/XPhos | 85% yield in Suzuki coupling | |
| 100°C, 12h | Complete conversion of boronate ester |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
